4-Methylumbelliferyl beta-D-ribofuranoside (4-MU) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. It has been studied extensively for its role as a hyaluronan synthesis inhibitor and its effects on various types of cancer cells. The compound's ability to interfere with cellular processes such as proliferation, migration, and invasion makes it a promising candidate for cancer therapy. This comprehensive analysis will delve into the mechanism of action of 4-MU and its applications in different fields, drawing on the findings from multiple research studies.
4-MU has been shown to exert its antitumor effects through several mechanisms. In ovarian cancer, 4-MU administration inhibited the growth of peritoneal tumors and significantly prolonged survival in a rat model. It was observed that 4-MU inhibited cell proliferation in a dose-dependent manner, and significantly decreased thymidine phosphorylase (TP) mRNA expression in the HRA human ovarian serous adenocarcinoma cell line. However, it did not affect cell invasion and migration, suggesting a specific pathway of action through TP suppression1.
In the context of skin fibroblasts, 4-MU was found to markedly reduce the production of hyaluronic acid (HA) without significantly affecting proteoglycan synthesis. This indicates that 4-MU can induce a hyaluronic-acid-deficient extracellular matrix, which is useful for studying the functional role of HA2.
Furthermore, 4-MU derivatives have been synthesized and characterized for their antioxidant activities. These derivatives exhibit excellent radical scavenging activities, which were evaluated through various assays. The antioxidant mechanisms were explored using Density Function Theory (DFT)-based quantum chemical studies, revealing insights into the electron levels of these compounds and their potential as antioxidants3.
The antitumor activity of 4-MU has been demonstrated in ovarian cancer, where it inhibits tumor growth by suppressing TP expression1. Additionally, in melanoma, 4-MU has been shown to inhibit liver metastasis of melanoma cells by decreasing cell surface HA formation and suppressing adhesion and locomotion of cultured melanoma cells6. These findings suggest that 4-MU could be developed as an anti-metastatic agent.
In dermatology, 4-MU's ability to create a HA-deficient extracellular matrix in cultured human skin fibroblasts presents a unique tool for functional studies of HA, which is a major component of the skin's extracellular matrix and plays a crucial role in skin hydration and elasticity2.
The binding parameters of 4-MU derivatives to enzymes have been studied, providing insights into the interactions between small molecules and enzymes. For instance, the binding of 4-methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus has been characterized, revealing a single binding site per polypeptide chain and the influence of temperature and ionic strength on binding4.
The antioxidant properties of 4-MU derivatives have been evaluated, showing that these compounds have significant free radical scavenging activities. This suggests potential applications in the development of new antioxidants for therapeutic or cosmetic use3.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7